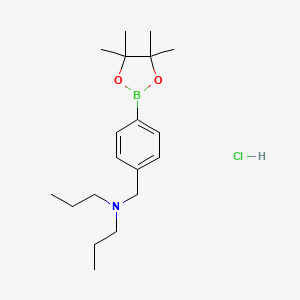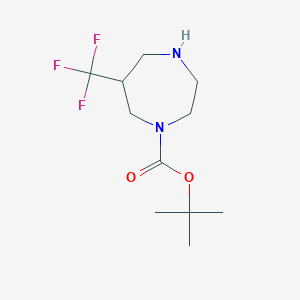
4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
It is known that boronic esters, in general, are valuable building blocks in organic synthesis .
Mode of Action
The compound is used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound) with organic halides .
Biochemical Pathways
The compound is involved in the protodeboronation process . Protodeboronation is a reaction where a boronate ester is converted into a boronic acid and an alkene . This process is a key step in many synthetic pathways, including the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool in organic synthesis, allowing for the construction of complex organic molecules .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of solvent can also impact the reaction’s efficiency .
Análisis Bioquímico
Biochemical Properties
The compound is a type of boronic acid ester, which is known to be involved in various biochemical reactions . It can participate in the Suzuki-Miyaura cross-coupling reaction due to its unique reactivity . The compound’s susceptibility to hydrolysis is influenced by the pH and the substituents in the aromatic ring .
Cellular Effects
Boronic acids and their esters are generally known to interact with various types of cells and cellular processes .
Molecular Mechanism
It is known that boronic acid esters can undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed by certain transition metals .
Temporal Effects in Laboratory Settings
It is known that boronic acid esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological pH .
Metabolic Pathways
Boronic acid esters are known to participate in various metabolic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride typically involves the reaction of 4-((Di-N-propylamino)methyl)phenylboronic acid with pinacol in the presence of hydrochloric acid. The reaction conditions often include a solvent such as dichloromethane and a catalyst like palladium on carbon .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenylboronic acid derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from these reactions include phenylboronic acid derivatives, amines, and substituted phenylboronic acid esters .
Aplicaciones Científicas De Investigación
4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the di-N-propylamino group.
4-(Dimethylamino)phenylboronic acid pinacol ester: Similar but contains a dimethylamino group instead of a di-N-propylamino group.
Uniqueness
4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride is unique due to the presence of the di-N-propylamino group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it particularly useful in the study of enzyme inhibition and protein-ligand interactions .
Propiedades
IUPAC Name |
N-propyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO2.ClH/c1-7-13-21(14-8-2)15-16-9-11-17(12-10-16)20-22-18(3,4)19(5,6)23-20;/h9-12H,7-8,13-15H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLBBROUMQVVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCC)CCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B6336218.png)


![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)




![1-(2-(dimethylamino)ethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B6336275.png)
